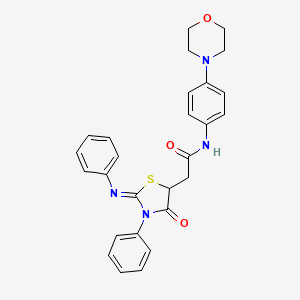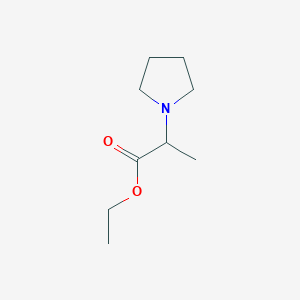
Ethyl 2-pyrrolidin-1-ylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-pyrrolidin-1-ylpropanoate is a chemical compound with the molecular formula C9H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Ethyl 2-pyrrolidin-1-ylpropanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-pyrrolidin-1-ylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Ethyl 2-pyrrolidin-1-ylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride is a common reducing agent used for this purpose.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols. This can lead to the formation of amides or thioesters.
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to yield 2-pyrrolidin-1-ylpropanoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-pyrrolidin-1-ylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ethyl 2-pyrrolidin-1-ylpropanoate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding or hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The ester group may also undergo hydrolysis in biological systems, releasing the active 2-pyrrolidin-1-ylpropanoic acid, which can further interact with molecular targets.
Comparación Con Compuestos Similares
Ethyl 2-pyrrolidin-1-ylpropanoate can be compared with other pyrrolidine derivatives, such as:
2-pyrrolidin-1-ylpropanoic acid: The acid form of the compound, which may have different solubility and reactivity properties.
N-methylpyrrolidine: A similar compound with a methyl group instead of the ethyl ester, which may affect its biological activity and chemical reactivity.
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a carboxylic acid group, used in different chemical and biological applications.
This compound is unique due to its ester functionality, which provides distinct reactivity and potential for hydrolysis, making it a versatile compound in various research fields.
Propiedades
IUPAC Name |
ethyl 2-pyrrolidin-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8(2)10-6-4-5-7-10/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGPWEICKXUJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
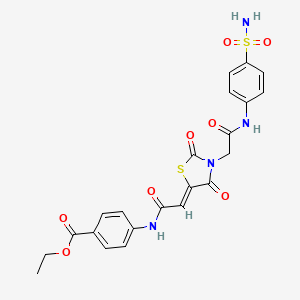
![1-(4-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2728478.png)
![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)

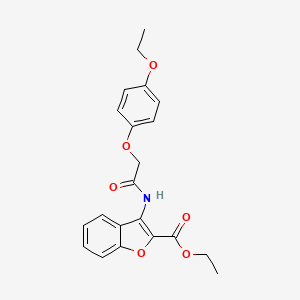
![5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid](/img/structure/B2728482.png)
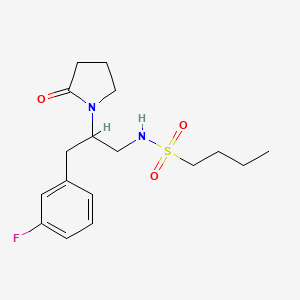
![N-(3,5-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2728485.png)
![5-[(3,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728486.png)
![2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2728487.png)
![N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2728489.png)
![3-methyl-6-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2728493.png)
![2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2728497.png)
